Product packaging for BRD20322(Cat. No.:)

BRD20322

Cat. No.: B1192336
M. Wt: 429.564
InChI Key: RJPOOYBWNWFNOM-DFCKQENNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Context of CRISPR-Cas9 Technologies and Challenges in Precision Genome Editing

The CRISPR-Cas9 system functions as a molecular pair of scissors, guided by an RNA sequence to a specific location in the genome where the Cas9 protein induces a double-strand break (DSB). nih.govarbor.bio The cell's natural DNA repair mechanisms then mend this break. The two primary repair pathways are non-homologous end joining (NHEJ), which is error-prone and often results in insertions or deletions (indels) that can disrupt a gene, and homology-directed repair (HDR), which can be used to insert a specific DNA sequence if a template is provided. nih.govarbor.bioresearchgate.net

Despite its revolutionary capabilities, the pursuit of precise genome editing with CRISPR-Cas9 faces several significant hurdles:

Off-Target Effects: The guide RNA may direct the Cas9 nuclease to cut at unintended sites in the genome that have sequences similar to the intended target. nih.govmdpi.com These off-target mutations can lead to unforeseen and potentially harmful consequences, including chromosomal rearrangements or the activation of oncogenes. nih.gov

Editing Efficiency: Achieving a high rate of the desired edit, particularly for precise insertions via HDR, remains a challenge in many cell types. mdpi.comnih.gov The efficiency is influenced by factors like gRNA design, the method of delivering CRISPR components into the cell, and the cell's inherent preference for the NHEJ repair pathway over HDR. mdpi.comnih.gov

Delivery Methods: Efficiently and safely delivering the CRISPR-Cas9 components (Cas9 protein and gRNA) into the target cells is a major bottleneck, especially for therapeutic applications. nih.govnih.gov While viral vectors are efficient, they can pose safety risks such as immunogenicity and unwanted genetic mutations. nih.gov Non-viral methods like electroporation or nanoparticles are being explored but face their own challenges in terms of efficacy and cell viability. nih.govnih.gov

Immunogenicity: As a bacterial-derived protein, the Cas9 enzyme can be recognized by the human immune system, potentially leading to an immune response that could eliminate cells that have been successfully edited or reduce the effectiveness of the therapy. nih.govnih.gov

Control over Activity: The prolonged and uncontrolled activity of the Cas9 nuclease within a cell increases the likelihood of off-target effects. nih.govsioc.ac.cn Therefore, methods to precisely control the timing and dosage of Cas9 activity are highly desirable for improving safety and specificity. sioc.ac.cn

Overview of Small-Molecule Modulators for CRISPR-Cas Systems

To address the challenges of controlling CRISPR-Cas9 activity, researchers have turned to chemical biology, developing small molecules that can modulate the system's function. nih.govsioc.ac.cn These cell-permeable compounds offer several advantages, including reversible action, low immunogenicity, and the ability to finely tune their effects by adjusting concentration and timing. mdpi.com Small-molecule modulators can be broadly categorized as either inhibitors or enhancers.

Inhibitors are designed to reduce or "switch off" Cas9 activity. This temporal control is crucial for minimizing off-target effects that can accumulate with prolonged nuclease expression. mdpi.comsioc.ac.cn By limiting the window of Cas9 activity, these "anti-CRISPR" molecules can enhance the precision of genome editing. nih.gov High-throughput screening platforms have been developed to identify novel and potent small-molecule inhibitors of Cas9. nih.gov

Enhancers , conversely, are used to boost the efficiency of a desired editing outcome. For instance, certain small molecules can influence the choice of DNA repair pathway, tipping the balance away from the error-prone NHEJ and towards the precise HDR pathway. mdpi.com This is particularly valuable for gene correction applications where a specific genetic sequence needs to be inserted. Molecules that enhance HDR do so by modulating cellular processes involved in DNA repair, such as inhibiting key enzymes in the NHEJ pathway or promoting factors involved in homologous recombination. nih.govmdpi.com

The discovery and development of these molecular tools provide a powerful means to achieve greater control over genome editing, making the process safer and more efficient. sioc.ac.cn

Role of BRD20322 as a Chemical Biology Tool in Advancing Genome Editing Research

This compound is a small molecule identified through a high-throughput screening workflow designed to discover inhibitors of Streptococcus pyogenes Cas9 (SpCas9). nih.gov Its primary role is as a chemical biology tool that allows for precise, dose-dependent control over CRISPR-based systems, specifically those utilizing a catalytically "dead" version of Cas9 (dCas9) for transcriptional regulation.

In a comprehensive screening of approximately 15,000 compounds, this compound was identified as one of the most potent inhibitors of a dCas9-based transcription activation complex. nih.gov This complex works not by cutting DNA, but by targeting a specific gene and activating its expression. The ability to inhibit this function provides researchers with a molecular switch to control gene activation on demand.

Detailed research findings have characterized the inhibitory properties of this compound:

CompoundTarget SystemEC50Maximum InhibitionReference
This compound dCas9 Transcription Activation12.2 μM89% (at 20 μM) nih.gov

Table 1: Inhibitory Activity of this compound. The EC50 value represents the concentration at which the compound exhibits half of its maximal inhibitory effect.

The identification of this compound is significant for several reasons. It serves as a valuable research tool for fundamental biology, allowing scientists to dissect the function of genes by controlling their expression with high temporal resolution. nih.gov Furthermore, it represents a foundational discovery for the development of more potent and specific anti-CRISPR molecules. nih.gov Such cell-permeable, reversible, and synthetic inhibitors are critical for advancing the therapeutic potential of CRISPR technologies by providing a means to precisely regulate dose and duration of activity, thereby enhancing safety and specificity. nih.govnih.gov

Properties

Molecular Formula

C27H31N3O2

Molecular Weight

429.564

IUPAC Name

Cyclohexyl((3aR,4S,9bS)-4-(hydroxymethyl)-5-methyl-8-(pyridin-3-ylethynyl)-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinolin-1-yl)methanone

InChI

InChI=1S/C27H31N3O2/c1-29-24-12-11-19(9-10-20-6-5-14-28-17-20)16-23(24)26-22(25(29)18-31)13-15-30(26)27(32)21-7-3-2-4-8-21/h5-6,11-12,14,16-17,21-22,25-26,31H,2-4,7-8,13,15,18H2,1H3/t22-,25+,26-/m0/s1

InChI Key

RJPOOYBWNWFNOM-DFCKQENNSA-N

SMILES

O=C(C1CCCCC1)N2CC[C@@]3([H])[C@@H](CO)N(C)C4=C(C=C(C#CC5=CC=CN=C5)C=C4)[C@]32[H]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BRD20322;  BRD-20322;  BRD 20322

Origin of Product

United States

Discovery and Initial Characterization of Brd20322

Identification through High-Throughput Screening Platforms

The identification of BRD20322 was a result of high-throughput screening (HTS) campaigns, a process that enables the rapid testing of a vast number of chemical compounds for specific biological activities ctdbase.orgnih.govnih.govfishersci.dk. This compound was specifically discovered from the Broad Institute's Diversity-Oriented Synthesis (DoS) Povarov library ctdbase.org. HTS methods are crucial in drug discovery, allowing for the quick recognition of active compounds that modulate biomolecular pathways nih.govfishersci.dk.

Initial screening efforts for this compound involved assays targeting the interaction between Streptococcus pyogenes Cas9 (SpCas9) and its Protospacer Adjacent Motif (PAM) sequence. SpCas9 recognizes target DNA sequences adjacent to an NGG PAM, a crucial step for its activity. Fluorescence polarization (FP) assays were utilized to monitor the interaction between SpCas9 and a fluorophore-labeled, PAM-containing DNA oligonucleotide. This compound was identified as a potent inhibitor of SpCas9, capable of disrupting SpCas9-DNA binding. This disruption helps reduce off-target DNA editing events, thereby enhancing the precision of CRISPR-Cas9 gene editing.

Beyond its ability to disrupt SpCas9-PAM interaction, this compound was notably identified as a potent inhibitor of the dCas9-based transcription activation complex ctdbase.org. This complex typically consists of catalytically inactive Cas9 (dCas9) fused to transcriptional activators, which are recruited by guide RNA to induce gene transcription. This compound demonstrated dose-dependent inhibition of transcriptional activation, achieving 89% inhibition of transcription at a concentration of 20 µM. Its half-maximal effective concentration (EC50) for inhibiting the transcription activation complex was determined to be 12.2 µM. This compound uniquely targets the transcriptional co-activator interface, offering a distinct mechanism to reduce CRISPR-related toxicity and enhance gene-editing precision ctdbase.org.

The following table summarizes key research findings regarding this compound's inhibitory activity:

Target/ActivityEC50 (µM)Inhibition at 20 µM (%)Primary MechanismReference
Transcription Activation Complex (dCas9-based)12.289Inhibits transcriptional co-activator interface ctdbase.org
SpCas9-DNA bindingN/AN/ADisrupts binding

Chemical Origin and Structural Scaffold of this compound

This compound is a synthetic small molecule characterized by a specific chemical scaffold that links it to certain natural compounds.

The fundamental structural framework of this compound is the hexahydropyrrolo-[3,2-c]-quinoline core ctdbase.org. This tricyclic scaffold is synthetically challenging to produce but is critical to the compound's activity ctdbase.org. The specific stereospecific substitutions, particularly the R-configuration at key positions within this core, are believed to enhance this compound's selectivity for the transcription activation complex over direct DNA-binding inhibition ctdbase.org.

The hexahydropyrrolo-[3,2-c]-quinoline scaffold found in this compound is a structural motif that is also present in various natural alkaloids, particularly those belonging to the Martinella family ctdbase.org. Notable examples from this family include martinelline and martinellic acid, which were first isolated in 1995 from the roots of tropical plants like Martinella iquitosensis and Martinella obovata. These natural products have garnered attention due to their interesting scaffolds and diverse biological activities. The shared core structure highlights a connection between synthetic inhibitors like this compound and naturally occurring compounds.

Molecular Mechanisms of Action of Brd20322

Direct Interaction with Streptococcus pyogenes Cas9 (SpCas9)

The SpCas9 protein is a multi-domain endonuclease guided by a single-guide RNA (sgRNA) to its target DNA sequence. semanticscholar.orgnih.gov The protein has a bilobed architecture, consisting of a recognition (REC) lobe and a nuclease (NUC) lobe. semanticscholar.orgnih.gov The NUC lobe contains the two catalytic domains responsible for DNA cleavage: the HNH domain, which cleaves the target strand, and the RuvC domain, which cleaves the non-target strand. semanticscholar.orgnih.gov For SpCas9 to perform its function, it must undergo a series of conformational changes as it binds to the sgRNA and then to the target DNA. nih.gov

BRD20322 functions as a potent inhibitor of SpCas9, suggesting a direct or indirect interaction with the protein that ultimately disrupts its function. targetmol.com While the precise binding site of this compound on the SpCas9 protein is not fully elucidated in the provided research, its inhibitory action implies an interference with the structural integrity or conformational dynamics necessary for stable DNA binding.

Component Function
SpCas9Streptococcus pyogenes CRISPR-associated protein 9; an RNA-guided DNA endonuclease. nih.govuniprot.org
REC LobeRecognition lobe of SpCas9, involved in sgRNA and DNA binding. semanticscholar.orgnih.gov
NUC LobeNuclease lobe of SpCas9, containing the HNH and RuvC catalytic domains. semanticscholar.orgnih.gov
HNH DomainNuclease domain that cleaves the DNA strand complementary to the guide RNA. nih.gov
RuvC DomainNuclease domain that cleaves the non-target DNA strand. nih.gov

Disruption of SpCas9-DNA Binding

The primary mechanism through which this compound exerts its inhibitory effect is the disruption of the stable binding between the SpCas9-sgRNA complex and the target DNA. targetmol.com The process of DNA binding by SpCas9 is a critical prerequisite for its nuclease activity. The protein, once complexed with its guide RNA, scans the DNA for a specific sequence motif. Upon finding the correct site, it binds tightly, leading to DNA cleavage. uniprot.org By preventing this initial binding step, this compound effectively halts the entire gene-editing process before any cleavage can occur. This mechanism provides dose-dependent and temporal control over SpCas9 activity in human cell lines. targetmol.com

The recognition of a target DNA sequence by SpCas9 is critically dependent on the presence of a short sequence known as the Protospacer Adjacent Motif (PAM). uniprot.org For the widely used SpCas9, this sequence is 5'-NGG-3'. nih.govnih.gov The PAM sequence must be located immediately downstream of the target DNA sequence. uniprot.org Recognition of the PAM site is the first step in the DNA binding and interrogation process; it triggers DNA strand separation and the formation of an RNA-DNA hybrid (R-loop), which are required for cleavage. uniprot.org

This compound's ability to disrupt SpCas9-DNA binding is intrinsically linked to the inhibition of this crucial PAM recognition step. By interfering with the interaction between the PAM-interacting domain of SpCas9 and the PAM sequence on the DNA, the compound prevents the stable association required for subsequent steps of the editing process. This inhibition of PAM recognition is a key facet of its mechanism, effectively preventing the nuclease from locking onto its target.

Specific Inhibition of the dCas9-Based Transcription Activation Complex

Beyond gene editing, the CRISPR-Cas9 system has been adapted for other applications, such as transcriptional regulation. nih.govresearchgate.net This is achieved using a nuclease-dead version of Cas9 (dCas9), in which catalytic activity has been eliminated through point mutations (D10A and H840A), but its ability to bind to target DNA in an sgRNA-programmed manner is retained. nih.gov By fusing transcriptional activator or repressor domains to dCas9, it can be used to upregulate or downregulate the expression of specific genes. nih.govresearchgate.net

Because this compound's mechanism is the disruption of SpCas9-DNA binding, it logically extends to the inhibition of dCas9-based complexes. Since dCas9 is a modified form of SpCas9, it relies on the same principles of sgRNA guidance and PAM recognition to bind to DNA. nih.gov Therefore, this compound prevents the dCas9-transcriptional activator fusion protein from binding to its target promoter or enhancer region, thereby inhibiting its function. targetmol.com

The upregulation of a target gene using a dCas9-activator system occurs when the complex is guided to a promoter region, where the fused activation domain recruits the cell's transcriptional machinery to initiate or enhance gene expression. biorxiv.org The inhibitory action of this compound directly counters this process. By preventing the dCas9-activator from binding to its designated genomic locus, this compound effectively blocks the recruitment of RNA polymerase and other necessary factors, thus interfering with and preventing the intended transcriptional upregulation. targetmol.combiorxiv.org This makes this compound a potential tool for controlling dCas9-based transcriptional modulation.

Differentiation of this compound Mechanism from Other Cas9 Inhibitors

The mechanism of this compound can be distinguished from other known Cas9 inhibitors, particularly the naturally occurring anti-CRISPR (Acr) proteins. nih.gov Acr proteins utilize diverse strategies to inactivate CRISPR-Cas systems. researchgate.net

For example, the inhibitor AcrIIC1 functions by binding directly to the conserved HNH catalytic domain of Cas9. This interaction blocks the conformational changes required for DNA cleavage but does not prevent the Cas9 complex from binding to its target DNA. researchgate.net In effect, AcrIIC1 converts Cas9 into a catalytically inactive, DNA-binding protein, similar to dCas9. researchgate.net

In contrast, the AcrIIC3 protein employs a different strategy by inducing the dimerization of Cas9, which prevents the complex from binding to the target DNA in the first place. researchgate.net

The mechanism of this compound, a small molecule, is more analogous in outcome to AcrIIC3, as it also prevents the stable association of Cas9 with its DNA target. targetmol.comresearchgate.net However, as a small molecule rather than a protein, its mode of interaction and the specific binding pocket it targets on the SpCas9 protein are fundamentally different from those of Acr proteins. This distinction highlights this compound as a synthetic inhibitor that functions at the initial DNA-binding stage of the CRISPR-Cas9 mechanism. targetmol.com

Inhibitor Type Mechanism of Action Effect on DNA Binding Effect on DNA Cleavage
This compound Small MoleculeDisrupts SpCas9-DNA binding, likely by inhibiting PAM recognition. targetmol.comInhibitedInhibited (as a consequence of no binding)
AcrIIC1 Anti-CRISPR ProteinBinds to the HNH nuclease domain, trapping Cas9 in a catalytically inactive state. researchgate.netPermittedInhibited
AcrIIC3 Anti-CRISPR ProteinInduces Cas9 dimerization, which prevents binding to target DNA. researchgate.netInhibitedInhibited (as a consequence of no binding)

Impact of Brd20322 on Crispr Cas9 System Specificity and Control

Enhancement of Genome-Editing Precision

BRD20322 enhances the precision of CRISPR-Cas9 gene editing by providing a direct method to modulate the activity of the SpCas9 nuclease. targetmol.com The fundamental mechanism of CRISPR-Cas9 involves the Cas9 protein creating a double-strand break at a specific genomic location guided by a guide RNA (gRNA). nih.govyoutube.com However, prolonged or excessive activity of the Cas9 nuclease can lead to unintended edits at locations other than the primary target. encyclopedia.pub

This compound functions by disrupting the binding of SpCas9 to DNA. targetmol.com This inhibitory action allows for the editing process to be confined within a desired timeframe, which is a critical factor for precision. By limiting the window of nuclease activity, the probability of the CRISPR machinery engaging with and cleaving unintended, partially homologous sites is reduced. This controlled inhibition is a key strategy for refining the application of CRISPR-Cas9, ensuring that its powerful editing capabilities are more accurately directed.

Reduction of Off-Target DNA Editing Events

A primary challenge in the application of CRISPR-Cas9 technology is the occurrence of off-target mutations, where the Cas9 nuclease cleaves DNA at sites that are similar but not identical to the intended target sequence. nih.govmdpi.com These unintended edits are a significant concern, particularly in therapeutic contexts. This compound directly addresses this issue by reducing off-target DNA editing events. targetmol.com

The capacity of this compound to inhibit SpCas9 activity means that researchers can suppress editing once the desired on-target modifications have occurred, thereby preventing the nuclease from remaining active and cleaving at off-target loci. targetmol.comnih.gov The timely and partial inhibition of SpCas9 has been shown to selectively diminish off-target editing events more than on-target ones. This is because off-target binding and cleavage are generally less efficient and occur more slowly than on-target events. biorxiv.org By using a small molecule like this compound to halt Cas9 activity after a sufficient period for on-target editing, the accumulation of off-target mutations can be significantly minimized. targetmol.com

Demonstration of Dose and Temporal Control of SpCas9 Activity in Cellular Systems

A key advantage of small-molecule inhibitors like this compound is the ability to exert both dose-dependent and temporal control over SpCas9 activity in living cells. targetmol.com This level of regulation is difficult to achieve with genetic control methods.

Dose control means that the degree of SpCas9 inhibition is proportional to the concentration of this compound applied. Research has demonstrated that this compound exhibits a dose-dependent inhibition of catalytically-impaired SpCas9 (dCas9) fused to a transcriptional activator. In one study using HEK293FT cells, this compound was identified as a potent inhibitor of this transcription activation complex. nih.gov

Dose-Dependent Inhibition of dSpCas9-based Transcription by this compound
ParameterValueReference
EC₅₀ (Half maximal effective concentration)12.2 µM nih.gov
Inhibition at 20 µM Concentration89% nih.gov

Temporal control refers to the ability to turn SpCas9 activity "on" or "off" at specific times. biorxiv.orgresearchgate.net Since this compound is a cell-permeable small molecule, it can be introduced to or removed from cell cultures at any point. nih.gov This allows for precise timing of Cas9 inhibition, a feature that is particularly important given that many CRISPR delivery systems utilize constitutively active Cas9. biorxiv.org This temporal regulation is crucial for minimizing off-target effects, which accumulate with prolonged Cas9 activity. biorxiv.orgresearchgate.net

Implications for Controlled Genetic Perturbation in Research

The ability to precisely control SpCas9 activity with this compound has significant implications for its use in research, particularly for studies involving controlled genetic perturbation. nih.gov Functional genomics screens, where genes are systematically knocked out or modulated to study their function, benefit greatly from enhanced precision. researchgate.net

By using this compound, researchers can fine-tune the extent of gene knockout or transcriptional modulation, allowing for the study of genes whose complete and permanent knockout might be lethal to the cell. This "tuning" of genetic perturbation can uncover more nuanced gene functions. Furthermore, temporal control allows for the study of dynamic cellular processes, where a gene's function may be critical only during a specific time window. nih.govbiorxiv.org Researchers can activate or deactivate a gene at a particular stage of development or in response to a specific stimulus, providing deeper insights into complex biological pathways. This level of control helps to ensure that the observed phenotypes are a direct result of the intended genetic perturbation, increasing the reliability and accuracy of experimental outcomes. nih.gov

Research Methodologies and Experimental Systems for Characterizing Brd20322

In Vitro Biochemical Assays

In vitro assays are fundamental for directly measuring the biochemical activity of a compound on purified molecular components, free from the complexities of a cellular environment. These assays have been crucial in understanding how BRD20322 interacts with the Streptococcus pyogenes Cas9 (SpCas9) system.

Fluorescence Polarization Assays for SpCas9-DNA/gRNA Binding

Fluorescence Polarization (FP) is a powerful technique used to monitor molecular interactions in solution. nih.gov It was employed as a primary high-throughput screening method to identify small molecules that disrupt the crucial interaction between the SpCas9 protein and the protospacer adjacent motif (PAM) on the DNA. nih.gov

The principle of this assay relies on the difference in the tumbling rate of a small, fluorescently-labeled DNA oligonucleotide and the much larger complex it forms when bound by the SpCas9:guide RNA (gRNA) ribonucleoprotein. nih.gov The binding event slows the rotation of the fluorescent probe, leading to a higher polarization value. nih.govrsc.org Inhibitors that prevent this binding cause the polarization to remain low. While detailed validation focused on another compound, BRD0539, this FP-based primary screen of diverse small-molecule libraries was the foundational step that led to the identification of this class of inhibitors. nih.gov

A secondary FP assay can also be designed to investigate whether a compound disrupts the binding of the gRNA to the SpCas9 protein itself. In this setup, a FITC-labeled crRNA:tracrRNA is monitored. An increase in polarization upon addition of SpCas9 indicates binding, which would be diminished by a competing molecule. nih.gov

Nuclease Activity Inhibition Assays (e.g., DNA Cleavage)

To confirm that disruption of SpCas9-DNA binding translates into functional inhibition of the nuclease, in vitro DNA cleavage assays are utilized. nih.gov This method directly assesses the ability of the SpCas9:gRNA complex to cut a target DNA substrate in the presence and absence of an inhibitor.

In a typical DNA cleavage assay, the purified SpCas9 protein and a specific gRNA are pre-incubated to form the active ribonucleoprotein complex. frontiersin.orgmdpi.com The inhibitor, such as this compound, is then added at various concentrations. nih.gov Following this, a linear or plasmid DNA substrate containing the target sequence is introduced, and the reaction is allowed to proceed at 37°C. nih.govnih.gov The reaction products are then visualized using agarose gel electrophoresis. The degree of inhibition is determined by quantifying the reduction in the amount of cleaved DNA product compared to a control reaction without the inhibitor. nih.gov This provides a direct measure of the compound's potency in preventing the catalytic activity of SpCas9. nih.govtargetmol.com

FRET-Based Assays

Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. mdpi.com FRET-based assays are versatile tools for studying molecular interactions and are often used in high-throughput screening to identify inhibitors of protein-protein or protein-DNA interactions. nih.govresearchgate.net The principle relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore when they are within a very short distance (typically <10 nm). An inhibitory compound that prevents the interaction would lead to a measurable change in the FRET signal.

While FRET is a well-established and powerful technique for characterizing inhibitors of biomolecular interactions, specific studies detailing the use of FRET-based assays for the direct characterization of this compound are not prominently featured in the available scientific literature.

Cell-Based Assays for Functional Validation

Cell-based assays are essential for validating the activity of a potential inhibitor in a biologically relevant context, confirming cell permeability, and assessing its functional impact on the target within living cells.

Image-Based High-Content Assays for SpCas9 Inhibition

Image-based assays provide a quantitative readout of cellular events and were used as a secondary screening method in the platform that identified inhibitors like this compound. One such assay employed HEK293T cells that express a single plasmid encoding both the SpCas9 protein and a gRNA designed to target the gene for the red fluorescent protein mKate2. nih.gov

In the absence of an inhibitor, SpCas9 cleaves the mKate2 gene, leading to its disruption and a subsequent loss of the red fluorescent signal. In the presence of an effective inhibitor, this process is blocked, and the cells remain fluorescent. The change in fluorescence can be quantified using automated microscopy and image analysis software, providing a robust method for assessing inhibitor activity in a high-throughput format. nih.gov

Reporter Gene Assays (e.g., eGFP-Disruption Assay)

Reporter gene assays are a common strategy for measuring the activity of genome editing agents in cells. A widely used version is the eGFP-disruption assay, where Cas9 activity is measured by the loss of enhanced Green Fluorescent Protein (eGFP) signal after the nuclease targets and inactivates the eGFP gene through error-prone DNA repair. nih.govresearchgate.net

However, the most detailed functional characterization of this compound was performed using a different type of reporter assay. This assay utilized a catalytically inactive or "dead" Cas9 (dCas9) fused to a transcriptional activator. This dCas9-activator complex was programmed with a gRNA to target the promoter of the HBG1 gene. In the absence of an inhibitor, the complex binds to the promoter and activates transcription, which can be measured. This compound was identified as a potent, dose-dependent inhibitor in this system, effectively blocking the transcriptional upregulation of the reporter gene in HEK293FT cells. nih.gov This demonstrated that this compound is not only capable of inhibiting the nuclease activity of wild-type Cas9 but also the DNA-binding and gene-regulating functions of engineered dCas9 platforms. nih.gov

Table 1: Inhibition of dCas9-Based Transcriptional Upregulation by this compound
CompoundTarget SystemCell LineEC₅₀Max Inhibition at 20 µM
This compounddCas9-VPR Activation of HBG1HEK293FT12.2 µM89%

Application in Various Cell Lines and Model Organisms

Human cell lines are critical for evaluating the cellular activity of small-molecule inhibitors like this compound. The HEK293T cell line, and its derivatives like HEK293FT, are widely used for these studies. aacrjournals.orgnih.gov Research has identified this compound as a potent inhibitor of the catalytically dead Cas9 (dCas9) transcriptional activation complex. nih.gov

In a specific assay using HEK293FT cells, this compound demonstrated a dose-dependent inhibition of dCas9-based transcriptional upregulation of the HBG1 gene. At a concentration of 20 μM, this compound inhibited 89% of the transcriptional activation. frontiersin.org The half-maximal effective concentration (EC₅₀) was determined to be 12.2 μM. aacrjournals.org These findings highlight its ability to modulate CRISPR-based gene regulation tools within a cellular context.

Table 1: Dose-Dependent Inhibition of dCas9-based Transcriptional Upregulation by this compound in HEK293FT Cells Data sourced from Maji et al., 2019.

Concentration (µM)Percent Inhibition (%)ParameterValue (µM)
2089EC₅₀12.2

HEK293T cells are also a standard model for the NHEJ reporter assays used to assess the functional consequences of CRISPR/Cas9-induced DNA breaks, a process that inhibitors can modulate. aacrjournals.orgnih.govresearchgate.net While the related compound BRD0539 was tested in U2OS cells, specific data for this compound in this cell line is not detailed in the available literature.

The prokaryotic organism Escherichia coli (E. coli) serves as a fundamental workhorse in the research and development of CRISPR-Cas9 inhibitors. Its primary role is as a biological factory for the production of recombinant Streptococcus pyogenes Cas9 (SpCas9) protein, the target of this compound. nih.govnih.govresearchgate.net Producing large quantities of pure and functional SpCas9 is essential for in vitro screening assays, structural biology studies, and biochemical characterization of inhibitors.

However, expressing the large SpCas9 protein can be challenging and potentially toxic to the E. coli host. nih.gov To overcome this, various engineered E. coli strains are employed, such as BL21(DE3), Rosetta2, and C41, which are optimized for the expression of difficult or toxic proteins. nih.govnih.govresearchgate.net Additionally, E. coli has been utilized to develop cell-based screening platforms. For example, systems have been designed where SpCas9 activity disrupts a gene conferring antibiotic resistance; in this setup, effective small-molecule inhibitors of SpCas9 can rescue cell growth in the presence of the antibiotic. nih.gov The dCas9 system has also been used in E. coli to efficiently and reversibly inhibit gene expression for metabolic engineering and pathway optimization. frontiersin.org

Based on a review of the available scientific literature, there are no published in vivo studies detailing the application or efficacy of this compound or its direct scaffold analogs in model organisms such as zebrafish embryos. Research on this compound has primarily been focused on its characterization through biochemical, analytical, and human cell-based assays.

Advanced Analytical Techniques in this compound Research

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used in the chemical synthesis and characterization of novel compounds, including those related to this compound. This method provides highly accurate mass measurements, which allow for the determination of a compound's elemental composition and the confirmation of its chemical structure.

In research connected to this compound, HRMS was employed during the development of Proteolysis-Targeting Chimeras (PROTACs). nih.gov These molecules were designed using a scaffold related to that of BRD-class compounds to induce the degradation of the SpCas9 protein. nih.gov During the synthesis of these novel PROTAC molecules, HRMS, specifically using a solan X 70 FT-MS spectrometer, was utilized to record the high-resolution mass spectra of the synthesized compounds, thereby confirming their identity and purity. nih.gov This application underscores the importance of HRMS in validating the molecular integrity of novel chemical tools derived from or inspired by parent compounds like this compound.

NMR and HPLC for Compound Characterization

The definitive structural elucidation and purity assessment of newly synthesized chemical entities like this compound are fundamentally reliant on a combination of powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). These methods provide orthogonal and complementary information, ensuring the compound's identity, structural integrity, and purity before its use in further biological and mechanistic studies.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural determination of organic compounds. microbenotes.comtechnologynetworks.combyjus.com The principle of NMR is based on the interaction between an external magnetic field and the magnetic properties of atomic nuclei, particularly ¹H (proton) and ¹³C (carbon-13). microbenotes.comtechnologynetworks.combyjus.com By absorbing radiofrequency radiation, these nuclei generate a spectrum with signals corresponding to their unique chemical environment within the molecule. byjus.comijirset.com Analysis of an NMR spectrum provides several key pieces of structural information:

Chemical Shift: The position of a signal in the spectrum indicates the electronic environment of the nucleus, offering clues about the functional groups and neighboring atoms. ijirset.com

Integration: The area under a proton NMR signal is proportional to the number of protons it represents.

Spin-Spin Coupling: The splitting of a signal into multiple peaks (multiplicity) reveals information about the number of adjacent, non-equivalent nuclei, which helps to piece together the connectivity of the molecule. technologynetworks.comijirset.com

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the complete bonding framework of complex molecules by showing correlations between different nuclei within the molecule.

High-Performance Liquid Chromatography (HPLC) is an essential technique for determining the purity of a compound and for its separation from reaction byproducts and starting materials. elgalabwater.commoravek.comthermofisher.com HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column. elgalabwater.comthermofisher.com By passing the sample mixture through the column under high pressure, compounds are separated based on properties like polarity, size, or charge. phenomenex.com A detector at the end of the column measures the concentration of each separated component as it elutes, generating a chromatogram. thermofisher.com The purity of the target compound, such as this compound, is determined by the relative area of its corresponding peak in the chromatogram. moravek.com HPLC is a highly sensitive and versatile method, crucial for quality control in chemical synthesis. elgalabwater.commoravek.com

The characterization data for this compound, including ¹H NMR and HPLC, is typically generated to confirm its successful synthesis and purification, ensuring that the material used in subsequent assays is of high purity and the correct chemical structure.

Cryo-EM and Structural Biology for Mechanism Elucidation (general for Acrs/inhibitors)

Understanding the precise mechanism by which an inhibitor modulates the function of its target is a central goal of chemical biology and drug discovery. For inhibitors of CRISPR-Cas systems, such as the anti-CRISPR (Acr) proteins and small molecules that mimic their function, structural biology techniques are indispensable. Cryo-electron microscopy (Cryo-EM) has emerged as a particularly powerful tool for elucidating the high-resolution structures of large and dynamic macromolecular complexes, including Cas9 in complex with its guide RNA, target DNA, and inhibitors. researchgate.netspringernature.com

Cryo-EM involves flash-freezing purified biological samples in a thin layer of vitreous ice, preserving them in a near-native state. These frozen samples are then imaged using a transmission electron microscope. The resulting two-dimensional projection images from thousands of individual particles are computationally averaged and reconstructed to generate a three-dimensional density map of the complex. researchgate.net Recent technological advancements have enabled cryo-EM to achieve near-atomic resolution for many protein complexes, making it competitive with X-ray crystallography without the need for protein crystallization, which can be a significant bottleneck. researchgate.netspringernature.com

In the context of Acr proteins and their small-molecule inhibitors, cryo-EM can provide critical insights into their mechanisms of action by:

Visualizing Binding Pockets: Determining the structure of a Cas protein in complex with an inhibitor reveals the precise location where the inhibitor binds. This information is crucial for understanding how the inhibitor interferes with the protein's function.

Revealing Conformational Changes: Structural studies can show how inhibitor binding induces conformational changes in the Cas protein. ucsf.edu For example, an inhibitor might lock the nuclease in an inactive state or prevent the conformational changes necessary for DNA binding or cleavage. nih.gov

Elucidating Mechanisms of Inhibition: By comparing the structures of the apo (unbound) Cas protein, the Cas-gRNA-DNA complex, and the inhibitor-bound complex, researchers can decipher the specific mechanism of inhibition. ucsf.eduresearchgate.net Common mechanisms for Acr proteins and their mimetics include:

Blocking DNA Binding: The inhibitor may physically occupy the DNA-binding channel, preventing the Cas protein from engaging with its target DNA. researchgate.net

Inhibiting Nuclease Activity: The inhibitor might bind directly to the catalytic residues in the nuclease domains (e.g., HNH or RuvC in Cas9), preventing them from cleaving the DNA. nih.gov

Disrupting Complex Assembly: Some inhibitors may interfere with the proper assembly of the Cas protein with its guide RNA, which is essential for its function. nih.gov

By providing a detailed structural blueprint of the molecular interactions between an inhibitor and its target, cryo-EM and other structural biology methods are vital for understanding the fundamental mechanisms of CRISPR-Cas inhibition and for the rational design of new, more potent, and specific inhibitors. oup.com

Data Table

PropertyValue
Compound Name This compound
Synonyms BRD-20322, BRD 20322
Molecular Formula C₂₇H₃₁N₃O₂
Molecular Weight 429.55 g/mol
Function spCas9 Inhibitor
Mechanism of Action Disrupts spCas9-DNA binding

Advanced Applications and Future Research Directions for Brd20322

Integration with Targeted Protein Degradation (TPD) Approaches

Targeted Protein Degradation (TPD) represents a transformative pharmacological strategy that leverages the cell's intrinsic ubiquitin-proteasome system to selectively eliminate specific proteins of interest (POIs). Unlike traditional inhibitors that merely block protein function, degraders remove the entire protein, offering a more complete and often catalytic therapeutic effect.

Proteolysis-targeting chimeras (PROTACs) are bifunctional small molecules engineered to induce the degradation of POIs. A typical PROTAC consists of two key components: a ligand that binds to the POI and a ligand that recruits an E3 ubiquitin ligase, both connected by a chemical linker. This tripartite complex formation brings the POI into close proximity with the E3 ligase, leading to the ubiquitination of the POI and its subsequent proteasomal degradation nih.govnih.govnih.govnih.gov.

BRD20322, known for its potent inhibitory activity against SpCas9 by disrupting SpCas9-DNA binding, serves as an ideal warhead (POI-targeting ligand) for the design of PROTACs aimed at degrading Cas9 proteins. Conceptually, a PROTAC incorporating this compound as its SpCas9-binding moiety, linked to an E3 ligase recruiter, would facilitate the targeted ubiquitination and proteasomal degradation of SpCas9. This "event-driven pharmacology" of PROTACs, as opposed to the "occupancy-driven pharmacology" of inhibitors, suggests that lower doses might be required for effective Cas9 removal. While specific PROTACs directly utilizing this compound as the Cas9 ligand were not detailed in the provided information, the principle of using SpCas9 inhibitors like this compound for PROTAC design is well-established in the literature. For instance, CASPROTAC 6, a related molecule based on the SpCas9 binder BRD7087, has demonstrated successful SpCas9 degradation, illustrating the feasibility of this approach nih.gov.

The development of small-molecule Cas9 degraders offers a critical mechanism to precisely control the activity of CRISPR systems by facilitating the removal of Cas9 proteins from cells once their intended function is complete. This temporal control is crucial for minimizing off-target effects and enhancing the safety of genome editing.

Research has shown that PROTAC molecules can effectively degrade SpCas9 and its catalytically inactive variant, dCas9. For example, CASPROTAC 6, a reversible and cell-permeable degrader, was demonstrated to degrade SpCas9 proteins by approximately 50% at a concentration of 1 μM over 24 hours of treatment nih.gov. This degradation was confirmed to occur via the endogenous proteasome system, as evidenced by its complete inhibition when co-treated with the proteasome inhibitor MG132 nih.gov. The degradation of SpCas9 by such PROTACs can lead to a reduction in CRISPR/Cas9-mediated genome editing activity, with CASPROTAC 6 reducing it by 30% nih.gov. Furthermore, the degradation of SpCas9 has been shown to enhance the on-target specificity of genome editing.

The following table summarizes key findings related to Cas9 degradation:

Degrader TypeTarget ProteinDegradation Efficiency (at 1 μM, 24 hrs)Mechanism of DegradationImpact on Genome EditingReference
CASPROTAC 6SpCas9~50%Proteasome-mediatedReduces editing by 30% nih.gov
CASPROTAC 6dCas9~50%Proteasome-mediatedRegulates dCas9 activity nih.gov

Target validation is a fundamental step in drug discovery and basic biological research, aiming to establish that a potential molecular target is indeed involved in a specific physiological function or disease mechanism. Protein degraders, such as PROTACs, provide a distinct advantage over conventional small-molecule inhibitors for target validation. While inhibitors only block a specific protein domain or function, degraders lead to the complete knockdown of the target protein, thereby eliminating all its possible functions. This comprehensive removal allows researchers to more definitively ascertain the role of a protein in a given biological process or disease state.

This compound's characteristic as a potent SpCas9 inhibitor that offers dose and temporal control in human cell lines makes it highly valuable for target validation studies. By precisely controlling the activity and presence of Cas9, researchers can investigate the downstream molecular and phenotypic consequences of Cas9 modulation or removal. This capability is particularly useful in contexts where persistent Cas9 activity might lead to undesirable effects, such as mosaicism in germline editing. The timely and partial inhibition of SpCas9 activity, achievable with compounds like this compound, is crucial for obtaining accurate insights into target function. The application of PROTAC-based approaches for target deconvolution further underscores the utility of such degraders in basic biology.

Modulation of Emerging and Next-Generation Genome Editing Technologies

Beyond traditional CRISPR-Cas9 applications, this compound holds promise for modulating more advanced genome editing tools, offering enhanced control and precision.

Base editors (BEs) and prime editors (PEs) represent significant advancements in genome editing, enabling precise nucleotide changes without inducing double-stranded DNA breaks, thus minimizing unwanted insertions or deletions. Base editors typically consist of a catalytically impaired Cas9 (nickase Cas9 or dead Cas9) fused to a deaminase enzyme, allowing for specific base conversions (e.g., C-to-T or A-to-G). Prime editors are even more versatile, combining a Cas9 nickase with a reverse transcriptase and a prime editing guide RNA (pegRNA) to facilitate all 12 possible single-base changes, as well as small insertions and deletions.

The conceptual control of these editors by small molecules like this compound stems from their reliance on Cas9 or Cas9 variants (nCas9/dCas9) for DNA targeting. As a potent SpCas9 inhibitor, this compound could potentially modulate the activity of BEs and PEs by interfering with their Cas9 component's DNA binding or by facilitating its degradation. This would allow for temporal regulation of editing activity, limiting the duration of editor presence in the cell and potentially reducing off-target effects or bystander editing. The ability to switch these powerful tools "on" or "off" with a small molecule could greatly enhance their precision and safety for research and therapeutic applications.

Epigenome engineering tools, often based on catalytically inactive Cas9 (dCas9) fused to various epigenetic effector domains, enable targeted modifications of epigenetic marks (e.g., DNA methylation, histone modifications) without altering the underlying DNA sequence nih.gov. These tools are widely used in basic research to regulate gene transcription and explore gene function. Examples include dCas9-KRAB fusions for transcriptional repression by recruiting methyltransferases like SETDB1, and dCas9-p300 fusions for gene activation by catalyzing H3K27 acetylation.

This compound plays a direct role in regulating these dCas9-based epigenome engineering tools. It has been identified as a potent inhibitor of the transcription activation complex associated with dCas9 nih.gov. Specifically, this compound (and BRD0048) demonstrated dose-dependent inhibition of dCas9-based transcriptional upregulation, such as that mediated by a dCas9-MS2-p65-HSF1 complex. This inhibitory action allows for precise control over the duration and extent of epigenetic modifications induced by dCas9-fusion proteins. Furthermore, the ability to degrade dCas9 proteins using PROTACs (as demonstrated with CASPROTAC 6 for dCas9-APEX2 fusions) provides another layer of control, enabling the complete removal of the epigenome editing machinery once the desired epigenetic changes are established nih.gov. Such fine-tuned regulation is crucial for studying the dynamics and heritability of epigenetic changes and for developing safer and more effective epigenome therapies.

This compound as a Tool for Fundamental Biological and Genomic Research

This compound's ability to modulate the activity of CRISPR-Cas9 systems positions it as a valuable asset for dissecting complex biological functions and understanding genetic and epigenetic mechanisms.

Investigating SpCas9 Biological Functions

This compound is recognized as a potent inhibitor of Streptococcus pyogenes Cas9 (SpCas9), a widely utilized nuclease in CRISPR-based genome editing nih.gov. This compound functions by disrupting the interaction between SpCas9 and DNA, thereby allowing for dose- and temporal-controlled regulation of SpCas9 activity in human cell lines nih.govnih.gov. The precise control offered by this compound is crucial for minimizing unintended off-target DNA editing events, which in turn enhances the accuracy and safety of CRISPR-Cas9 gene editing nih.gov.

Beyond direct nuclease inhibition, this compound has been shown to be one of the most potent inhibitors of the transcription activation complex, a critical component in SpCas9-based applications nih.gov. This inhibitory action extends to regulating the activity of catalytically dead SpCas9 (dCas9) proteins, which are broadly employed in basic research for modulating the epigenome and gene transcription without inducing DNA breaks nih.govnih.gov. The capacity of this compound to control SpCas9 and dCas9 functions enables researchers to precisely investigate the biological roles of specific genes and the consequences of their manipulation nih.gov.

Exploring Genetic and Epigenetic Perturbations

The versatility of this compound extends to its application in exploring genetic and epigenetic perturbations. By providing dose and temporal control over SpCas9 and its catalytically impaired variants, this compound facilitates the study of various CRISPR-based technologies, including those involved in transcription activation and repression nih.gov.

Epigenetics, the study of heritable changes in gene expression that occur without alterations to the underlying DNA sequence, plays a crucial role in development, aging, and disease. Tools that can precisely modulate gene expression and chromatin structure are vital for understanding these processes. Since dCas9-based systems are widely used for regulating the epigenome and gene transcription, the inhibitory effect of this compound on the transcription activation complex and its ability to regulate dCas9 activity make it an indirect, yet powerful, tool for inducing and studying epigenetic perturbations nih.gov. For instance, researchers can use this compound to fine-tune the activity of dCas9-based systems designed to alter DNA methylation or histone modifications, thereby gaining insights into their impact on gene expression and cellular phenotypes. The ability to control these perturbations with a small molecule allows for dynamic and reversible studies, which is critical given the dynamic nature of epigenetic modifications.

Future Prospects in Chemical Biology and Inhibitor Discovery

The insights gained from this compound's mechanism of action and its utility as a research tool open several avenues for future advancements in chemical biology and inhibitor discovery.

Identification of Novel Inhibitors for Other Cas Nucleases

The platform that led to the identification of this compound has demonstrated its potential for rapidly identifying synthetic, miniature, cell-permeable, and reversible inhibitors against not only SpCas9 but also next-generation CRISPR-associated nucleases nih.gov. The CRISPR-Cas system encompasses a diverse array of nucleases, such as Cas12a, Cas13, and Cas3, each with distinct mechanisms, PAM recognition sequences, and applications. The development of specific inhibitors for these varied Cas nucleases is crucial for expanding the precision and safety of genome editing across different biological contexts and for diverse therapeutic applications. Future research will likely leverage high-throughput screening platforms, similar to those used for this compound, to discover and characterize small molecules capable of modulating the activity of these other Cas enzymes, thereby broadening the chemical biology toolkit for genome engineering nih.gov.

Development of Reversible and Cell-Permeable Synthetic Anti-CRISPR Molecules

This compound itself is a cell-permeable, reversible, and stable synthetic anti-CRISPR small molecule under physiological conditions nih.gov. This characteristic is highly desirable for therapeutic applications, as it allows for swift and dose-dependent control over genome editing within living cells. The success with this compound and similar compounds, such as BRD7586, highlights the feasibility of developing synthetic anti-CRISPR molecules that can rapidly act on Cas9 and its variants.

Future efforts will focus on refining the design of such molecules to achieve even greater specificity, potency, and pharmacokinetic profiles. The development of proteolysis-targeting chimeras (PROTACs), like CASPROTAC 6 (derived from an SpCas9 binder such as BRD7087), represents a promising direction nih.gov. These molecules can selectively degrade target proteins, offering a novel mechanism for controlling Cas9 activity and further reducing off-target effects nih.gov. The goal is to create a suite of reversible and cell-permeable synthetic anti-CRISPR molecules that can be precisely delivered and activated or deactivated on demand, providing unprecedented control over genome editing for both fundamental research and clinical applications nih.gov.

Q & A

Q. What are the primary molecular targets or mechanisms of action associated with BRD20322?

To identify molecular targets, begin with in vitro binding assays (e.g., fluorescence polarization or thermal shift assays) to screen against protein libraries. Follow with computational docking studies (using tools like AutoDock Vina) to predict binding affinities and validate via mutagenesis or CRISPR-based gene knockout .

Q. How can researchers validate this compound's biological activity in preliminary studies?

Use dose-response experiments (e.g., IC50/EC50 determination) in cell-based assays, ensuring replication across biological triplicates. Pair with orthogonal methods (e.g., Western blotting for target modulation) to confirm specificity .

Q. What are the recommended controls for this compound in in vitro toxicity assays?

Include solvent-only controls (e.g., DMSO at equivalent concentrations) and a reference compound with known toxicity (e.g., staurosporine for apoptosis). Normalize data to untreated cells and account for batch effects using plate randomization .

Q. How should this compound be characterized structurally to ensure reproducibility?

Perform high-resolution NMR or X-ray crystallography for novel compounds. For known derivatives, confirm purity (>95%) via HPLC and mass spectrometry, and cross-validate with literature-reported spectral data .

Q. What statistical methods are appropriate for analyzing this compound's dose-dependent effects?

Use nonlinear regression models (e.g., log-dose vs. response in GraphPad Prism) to calculate efficacy metrics. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons, ensuring power analysis to determine sample size .

Advanced Research Questions

Q. How can contradictory data on this compound's efficacy across different cell lines be resolved?

Employ method triangulation: compare results from transcriptomics (RNA-seq), proteomics (mass spectrometry), and functional assays (e.g., proliferation/apoptosis). Investigate cell-specific factors like metabolic activity or genetic background using siRNA screens .

Q. What experimental designs optimize the discovery of this compound's off-target effects?

Implement a fractional factorial design to test multiple variables (e.g., concentration, incubation time, cell type). Use chemoproteomics (activity-based protein profiling) or phenotypic screening in diverse model systems (e.g., zebrafish, organoids) .

Q. How can researchers assess this compound's pharmacokinetic properties in early-stage studies?

Conduct in silico ADMET prediction (e.g., SwissADME) followed by in vitro assays: metabolic stability (microsomal incubation), plasma protein binding (ultrafiltration), and permeability (Caco-2 monolayers). Validate with LC-MS/MS in rodent plasma .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Standardize reaction conditions (temperature, solvent purity) and characterize intermediates via LC-MS. Implement quality control checkpoints (e.g., TLC monitoring) and store batches under inert atmospheres to prevent degradation .

Q. How should researchers design a study to evaluate this compound's synergy with existing therapeutics?

Use the Chou-Talalay combination index method: test this compound with standard drugs at fixed ratios (e.g., 1:1, 1:2) in cell viability assays. Analyze synergy via CompuSyn software and validate in in vivo xenograft models .

Methodological Guidance for Data Analysis

Q. What bioinformatics tools are suitable for analyzing this compound's transcriptomic impact?

Process RNA-seq data with pipelines like STAR for alignment and DESeq2 for differential expression. Conduct pathway enrichment (GSEA, KEGG) and network analysis (Cytoscape) to identify signaling hubs affected by this compound .

Q. How can machine learning improve this compound's structure-activity relationship (SAR) modeling?

Train random forest or neural network models on curated datasets (e.g., ChEMBL bioactivity data). Use SHAP values to interpret feature importance and guide synthetic modifications for enhanced potency .

Addressing Reproducibility Challenges

Q. What steps ensure reproducibility in this compound's in vivo efficacy studies?

Adopt ARRIVE guidelines: standardize animal housing conditions, randomize treatment groups, and blind investigators during data collection. Publish raw data (e.g., tumor volumes, survival curves) in open-access repositories .

Q. How can researchers validate this compound's target engagement in complex biological systems?

Use cellular thermal shift assays (CETSA) or drug affinity responsive target stability (DARTS) to confirm target binding in lysates or live cells. Correlate with phenotypic outcomes (e.g., apoptosis via flow cytometry) .

Ethical and Reporting Standards

Q. What ethical considerations apply to this compound research involving animal models?

Follow institutional IACUC protocols for humane endpoints (e.g., tumor size limits). Include negative controls to distinguish compound-specific effects from systemic stress and report adverse events transparently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BRD20322
Reactant of Route 2
BRD20322

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.